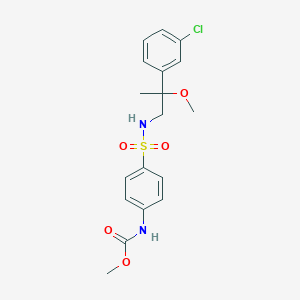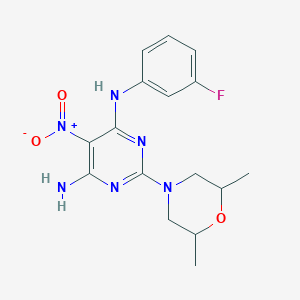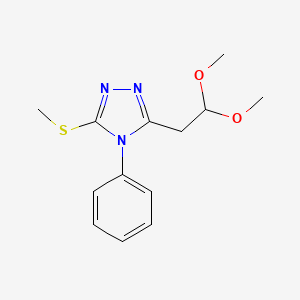
méthyl (4-(N-(2-(3-chlorophényl)-2-méthoxypropyl)sulfamoyl)phényl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate is a complex organic compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a carbamate group, a sulfamoyl group, and a chlorophenyl moiety
Applications De Recherche Scientifique
Methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 3-chlorophenyl-2-methoxypropylamine: This intermediate is synthesized by reacting 3-chlorophenylacetonitrile with methanol and a suitable catalyst under reflux conditions.
Formation of the sulfamoyl intermediate: The 3-chlorophenyl-2-methoxypropylamine is then reacted with sulfamoyl chloride in the presence of a base such as triethylamine to form the sulfamoyl intermediate.
Coupling with 4-aminophenylcarbamate: The sulfamoyl intermediate is coupled with 4-aminophenylcarbamate under mild conditions to yield the final product, methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (4-(N-(2-(3-chlorophenyl)-2-hydroxypropyl)sulfamoyl)phenyl)carbamate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl (4-(N-(2-(3-bromophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate: Similar structure but with a bromine atom instead of a chlorine atom.
Methyl (4-(N-(2-(3-chlorophenyl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
Methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
methyl N-[4-[[2-(3-chlorophenyl)-2-methoxypropyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5S/c1-18(26-3,13-5-4-6-14(19)11-13)12-20-27(23,24)16-9-7-15(8-10-16)21-17(22)25-2/h4-11,20H,12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAZSOSERXXBSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-ethoxyethyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429185.png)

![8-bromo-5-methyl-1h,2h,3h,4h,5h-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B2429187.png)
![2-[[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2429189.png)
![1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2429190.png)
![8-[(E)-2-phenylethenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2429192.png)
![(Z)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2429194.png)
![4-[3-(2,4-Dichlorophenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2429195.png)


![N-(5-(1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2429201.png)


